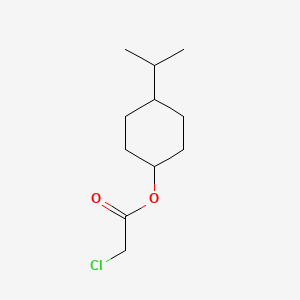
Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, diammine(ethanedioato(2-)-O,O’)-, (T-4)-, also known as ferrous oxalate dihydrate, is a coordination compound consisting of iron, ammonia, and oxalate ligands. It is commonly encountered as a yellow crystalline powder and is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferrous oxalate dihydrate can be synthesized by reacting ammonium oxalate with ferrous sulfate. The reaction typically involves dissolving both ammonium oxalate and ferrous sulfate in water, followed by mixing the solutions. The resulting mixture is continuously stirred in a stainless steel reaction vessel, leading to the formation of a pale yellow precipitate of ferrous oxalate. The precipitate is then allowed to settle, and the supernatant liquid is decanted. The solid is washed with hot water and dried at temperatures between 85-95°C to obtain the final product .
Industrial Production Methods
In industrial settings, the production of ferrous oxalate dihydrate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and stirring speed to ensure consistent product quality. The raw materials, ammonium oxalate and ferrous sulfate, are sourced in bulk, and the reaction conditions are optimized to maximize yield and purity. The final product is typically dried using industrial dryers and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Ferrous oxalate dihydrate undergoes various chemical reactions, including:
Oxidation: When heated, ferrous oxalate decomposes to form iron oxides, carbon dioxide, and carbon monoxide.
Reduction: In the presence of reducing agents, ferrous oxalate can be reduced to metallic iron.
Substitution: The oxalate ligands in ferrous oxalate can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Heating ferrous oxalate in an inert atmosphere or in the presence of oxygen.
Reduction: Using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Reacting ferrous oxalate with other ligands in aqueous or organic solvents.
Major Products
Oxidation: Iron oxides (FeO, Fe2O3), carbon dioxide (CO2), and carbon monoxide (CO).
Reduction: Metallic iron (Fe).
Substitution: Various iron coordination compounds depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Ferrous oxalate dihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other iron compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Wirkmechanismus
The mechanism of action of ferrous oxalate dihydrate involves its ability to undergo redox reactions and coordinate with other molecules. In biological systems, it can interact with proteins and enzymes, affecting their function. In industrial applications, its redox properties make it useful as a catalyst and in battery chemistry, where it participates in electron transfer reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrous sulfate (FeSO4): Another iron(II) compound commonly used in industry and medicine.
Ferric chloride (FeCl3): An iron(III) compound with different oxidation states and applications.
Iron pentacarbonyl (Fe(CO)5): An organometallic compound with distinct properties and uses in organic synthesis.
Uniqueness
Ferrous oxalate dihydrate is unique due to its specific coordination environment and the presence of oxalate ligands. This gives it distinct chemical properties, such as its decomposition behavior and redox potential, which are different from other iron compounds.
Eigenschaften
CAS-Nummer |
67619-85-6 |
|---|---|
Molekularformel |
C2H6FeN2O4 |
Molekulargewicht |
177.93 g/mol |
IUPAC-Name |
azane;iron(2+);oxalate |
InChI |
InChI=1S/C2H2O4.Fe.2H3N/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H3/q;+2;;/p-2 |
InChI-Schlüssel |
YUZUDRGBBRBRPS-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].N.N.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


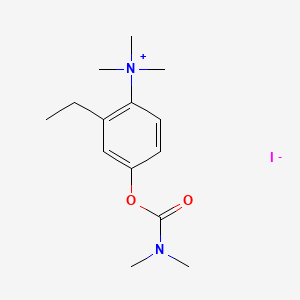
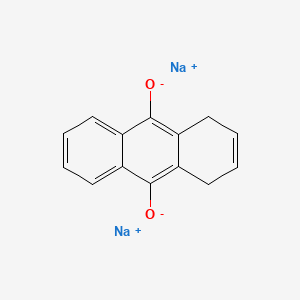
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
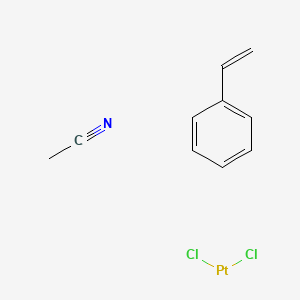
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
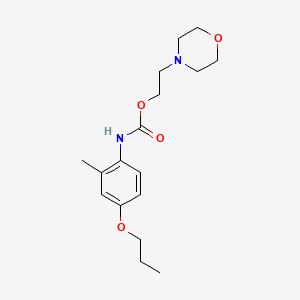
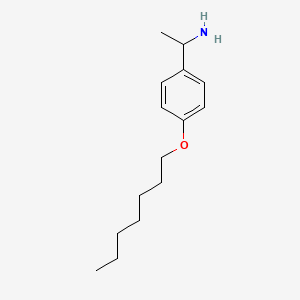


![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)


